molecular formula C19H24NO3S+ B11824042 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium

1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium

Cat. No.: B11824042
M. Wt: 346.5 g/mol
InChI Key: GJCURKVOCXJAIV-UHFFFAOYSA-O
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Description

1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium: is a chemical compound with the molecular formula C19H23NO3S and a molecular weight of 345.46 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium can be synthesized through a series of chemical reactions involving the starting materials such as 1,1,2-trimethyl-1H-benzo[e]indole and 4-sulfobutyl chloride . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing , filtration , and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Methanol, chloroform, DMSO (dimethyl sulfoxide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce hydrocarbons or alcohols .

Scientific Research Applications

1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to cellular components and emits fluorescence upon excitation, allowing for the visualization of cellular processes. The compound’s sulfonate group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

  • 1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide
  • 1,1,2-Trimethyl-3-(4-sulfonatobutyl)-1H-benz[e]indolium
  • 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Uniqueness: 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium is unique due to its specific structural features, such as the presence of a sulfonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and stability .

Properties

Molecular Formula

C19H24NO3S+

Molecular Weight

346.5 g/mol

IUPAC Name

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonic acid

InChI

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3/p+1

InChI Key

GJCURKVOCXJAIV-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O

Origin of Product

United States

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